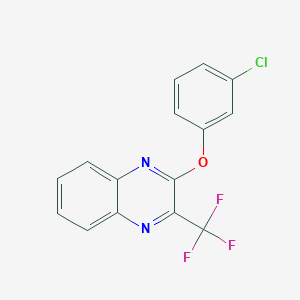

2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

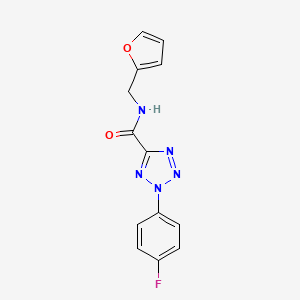

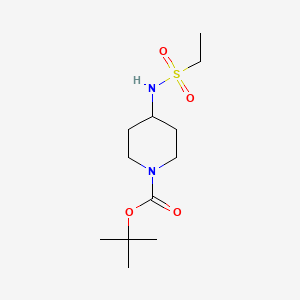

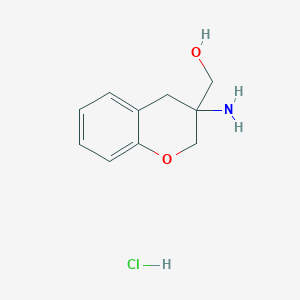

2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C15H8ClF3N2O and its molecular weight is 324.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoxaline derivatives, including those structurally related to 2-(3-chlorophenoxy)-3-(trifluoromethyl)quinoxaline, have been studied for their effectiveness as corrosion inhibitors. A theoretical study on the inhibition efficiencies of some quinoxaline compounds, including various derivatives, indicated a correlation between the molecular structure of quinoxalines and their inhibition efficiency. Quantum chemical calculations provided insights into their potential as corrosion inhibitors for metals like copper in corrosive environments (Zarrouk et al., 2014).

Electrochromic Materials

Research into quinoxaline derivatives has extended into the development of electrochromic materials. Synthesis and characterization of conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene have shown potential in applications such as electrochromic devices. These devices benefit from the materials' ability to change color in response to electrical stimulation, indicating potential uses in smart windows and displays (Beyazyildirim et al., 2006).

Photoinitiation and Polymerization

A quinoxaline derivative was used as a long-wavelength photosensitizer for diaryliodonium salt photoinitiators, facilitating the photopolymerization of heterocyclic monomers. This highlights the utility of quinoxaline derivatives in the polymerization process, where they can initiate polymerization under specific light conditions, potentially useful in coatings and adhesive technologies (Bulut et al., 2010).

Synthesis and Functionalization

Quinoxaline derivatives have been explored for their applications in the synthesis of various functional molecules. For example, silica bonded S-sulfonic acid was used as a recyclable catalyst for the synthesis of quinoxalines at room temperature, demonstrating an efficient and environmentally friendly method for producing these compounds (Niknam et al., 2009).

Analytical Reagents

Quinoxaline-2-carboxylic acid and its derivatives have been studied for their use as analytical reagents. The solubility products of metal salts and the thermal behaviors of metal complexes established their potential in the gravimetric determination of various metals, showcasing the versatility of quinoxaline derivatives in analytical chemistry applications (Dutt et al., 1968).

Eigenschaften

IUPAC Name |

2-(3-chlorophenoxy)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O/c16-9-4-3-5-10(8-9)22-14-13(15(17,18)19)20-11-6-1-2-7-12(11)21-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICVIEOOEVCUFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC(=CC=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2833500.png)

![N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-4-fluorobenzamide](/img/structure/B2833507.png)

![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2833508.png)

![4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833510.png)